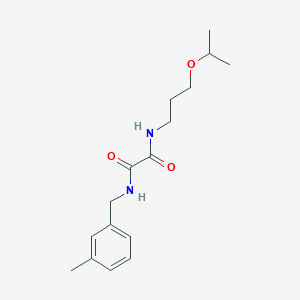
N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide
説明
N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide, also known as PPOH, is a chemical compound that has been widely studied in the field of scientific research. PPOH is a potent inhibitor of the enzyme prolyl hydroxylase, which plays a crucial role in the regulation of hypoxia-inducible factor (HIF). HIF is a transcription factor that is involved in the cellular response to low oxygen levels, and its dysregulation has been implicated in a variety of diseases, including cancer, cardiovascular disease, and anemia.
作用機序
N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide exerts its effects through inhibition of prolyl hydroxylase, which leads to stabilization of HIF. Stabilized HIF then activates a variety of downstream pathways, including angiogenesis, erythropoiesis, and glycolysis, which are important for cellular adaptation to hypoxia.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including increased expression of erythropoietin, vascular endothelial growth factor, and glucose transporter 1. This compound has also been shown to decrease expression of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
実験室実験の利点と制限
One advantage of N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide is its specificity for prolyl hydroxylase, which allows for targeted inhibition of HIF stabilization. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
For research on N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide include the development of more potent and selective inhibitors of prolyl hydroxylase, as well as the investigation of this compound's potential therapeutic role in a variety of diseases, including cancer and cardiovascular disease. Additionally, further studies are needed to elucidate the downstream pathways activated by stabilized HIF and to identify potential biomarkers of this compound efficacy.
科学的研究の応用
N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has been extensively studied in the field of scientific research, particularly in the context of cancer and cardiovascular disease. In preclinical studies, this compound has been shown to inhibit tumor growth and metastasis in a variety of cancer models, including breast, lung, and colon cancer. This compound has also been shown to protect against ischemic injury in the heart and brain, suggesting a potential therapeutic role in the treatment of cardiovascular disease.
特性
IUPAC Name |
N'-[(3-methylphenyl)methyl]-N-(3-propan-2-yloxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)21-9-5-8-17-15(19)16(20)18-11-14-7-4-6-13(3)10-14/h4,6-7,10,12H,5,8-9,11H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMNKSGCSJIBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C(=O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



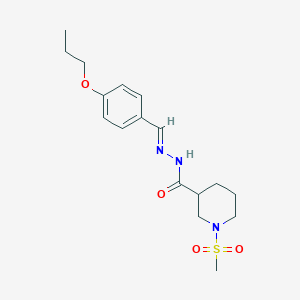
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4757050.png)
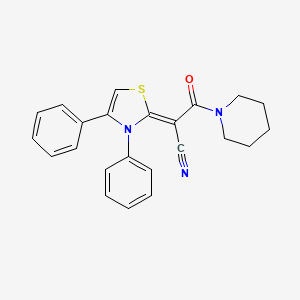
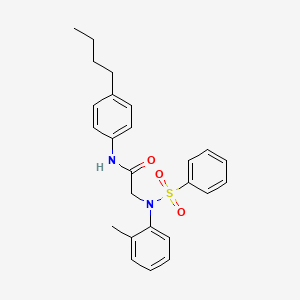
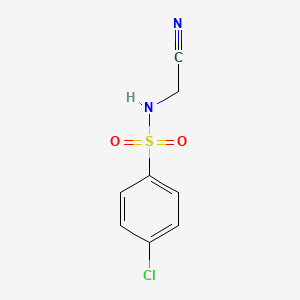

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4757101.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4757104.png)
![4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4757114.png)
![2-(4-morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B4757120.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4757122.png)

![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4757140.png)
![4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4757144.png)